molecular formula C5H7NO3 B6603693 (2-methoxy-1,3-oxazol-5-yl)methanol CAS No. 2416718-81-3

(2-methoxy-1,3-oxazol-5-yl)methanol

Cat. No.: B6603693
CAS No.: 2416718-81-3
M. Wt: 129.11 g/mol
InChI Key: LIFKTNCXBPSYTQ-UHFFFAOYSA-N
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Description

(2-methoxy-1,3-oxazol-5-yl)methanol is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This specific compound features a methoxy group at the second position and a hydroxymethyl group at the fifth position of the oxazole ring. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxy-1,3-oxazol-5-yl)methanol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanides (TosMICs) as key reagents, is a well-known method for preparing oxazole derivatives . This reaction typically involves the cycloaddition of TosMIC with imines or aldehydes, resulting in the formation of oxazole rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

(2-methoxy-1,3-oxazol-5-yl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the methoxy and hydroxymethyl groups allows for diverse reactivity.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group to a carboxylic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the oxazole ring or the hydroxymethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction could lead to alcohol or amine derivatives.

Scientific Research Applications

(2-methoxy-1,3-oxazol-5-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-methoxy-1,3-oxazol-5-yl)methanol involves its interaction with specific molecular targets and pathways. The oxazole ring can engage in various non-covalent interactions with biological receptors and enzymes, influencing their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the oxazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-methoxy-1,3-oxazol-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2-methoxy-1,3-oxazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-8-5-6-2-4(3-7)9-5/h2,7H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFKTNCXBPSYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(O1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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